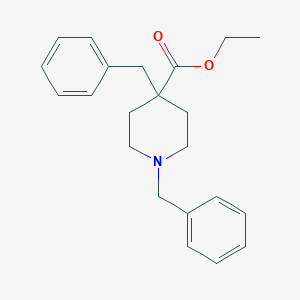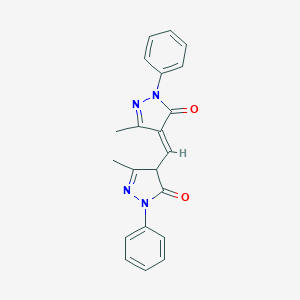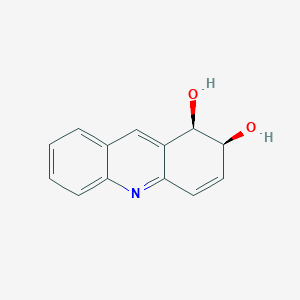
(1R,2S)-1,2-Dihydroacridine-1,2-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,2S)-1,2-Dihydroacridine-1,2-diol is a chemical compound that belongs to the class of acridine derivatives. It has been found to have potential applications in scientific research due to its unique properties.
作用機序
The mechanism of action of ((1R,2S)-1,2-Dihydroacridine-1,2-diol)-1,2-Dihydroacridine-1,2-diol is not fully understood. However, it is believed to exert its effects through the modulation of various signaling pathways. It has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer. It has also been found to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates glucose and lipid metabolism.
生化学的および生理学的効果
Studies have shown that ((1R,2S)-1,2-Dihydroacridine-1,2-diol)-1,2-Dihydroacridine-1,2-diol has a number of biochemical and physiological effects. It has been found to reduce oxidative stress by scavenging free radicals and increasing the activity of antioxidant enzymes. It has also been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In addition, it has been found to induce apoptosis in cancer cells and inhibit angiogenesis, the process by which new blood vessels are formed.
実験室実験の利点と制限
One of the advantages of ((1R,2S)-1,2-Dihydroacridine-1,2-diol)-1,2-Dihydroacridine-1,2-diol is its low toxicity. It has been found to be relatively safe even at high doses. Another advantage is its ability to cross the blood-brain barrier, which makes it a potential candidate for the treatment of neurological disorders. However, one limitation is its poor solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for research on ((1R,2S)-1,2-Dihydroacridine-1,2-diol)-1,2-Dihydroacridine-1,2-diol. One area of interest is its potential as a therapeutic agent for Alzheimer's disease. Studies have shown that it can inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine, a neurotransmitter that is depleted in Alzheimer's disease. Another area of interest is its potential as an anticancer agent. Studies have shown that it can induce apoptosis in cancer cells and inhibit angiogenesis. Further research is needed to explore the full therapeutic potential of ((1R,2S)-1,2-Dihydroacridine-1,2-diol)-1,2-Dihydroacridine-1,2-diol in these and other areas.
合成法
((1R,2S)-1,2-Dihydroacridine-1,2-diol)-1,2-Dihydroacridine-1,2-diol can be synthesized through a multistep process. The first step involves the condensation of 2,3-dihydroxybenzaldehyde with ethyl acetoacetate to form a chalcone intermediate. This intermediate is then subjected to a catalytic hydrogenation reaction to yield the desired product, ((1R,2S)-1,2-Dihydroacridine-1,2-diol)-1,2-Dihydroacridine-1,2-diol.
科学的研究の応用
((1R,2S)-1,2-Dihydroacridine-1,2-diol)-1,2-Dihydroacridine-1,2-diol has been found to have potential applications in scientific research. It has been shown to possess antioxidant, anti-inflammatory, and anticancer properties. It has also been found to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the pathology of Alzheimer's disease.
特性
CAS番号 |
192725-12-5 |
|---|---|
製品名 |
(1R,2S)-1,2-Dihydroacridine-1,2-diol |
分子式 |
C13H11NO2 |
分子量 |
213.23 g/mol |
IUPAC名 |
(1R,2S)-1,2-dihydroacridine-1,2-diol |
InChI |
InChI=1S/C13H11NO2/c15-12-6-5-11-9(13(12)16)7-8-3-1-2-4-10(8)14-11/h1-7,12-13,15-16H/t12-,13+/m0/s1 |
InChIキー |
WESMSPZTGSSODE-QWHCGFSZSA-N |
異性体SMILES |
C1=CC=C2C(=C1)C=C3[C@H]([C@H](C=CC3=N2)O)O |
SMILES |
C1=CC=C2C(=C1)C=C3C(C(C=CC3=N2)O)O |
正規SMILES |
C1=CC=C2C(=C1)C=C3C(C(C=CC3=N2)O)O |
同義語 |
1,2-Acridinediol, 1,2-dihydro-, (1R,2S)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2,6-Dimethoxy-4-methyl-8-nitro-5-[3-(trifluoromethyl)phenoxy]quinoline](/img/structure/B69963.png)
![4-[5-(Trifluoromethyl)pyrid-2-yloxy]thiobenzamide](/img/structure/B69964.png)

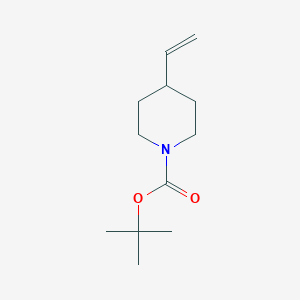
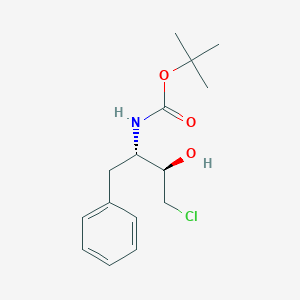
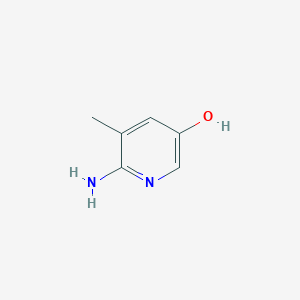
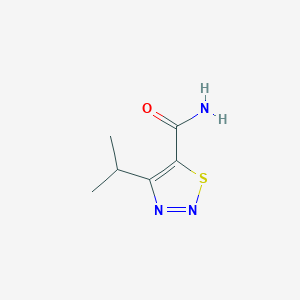
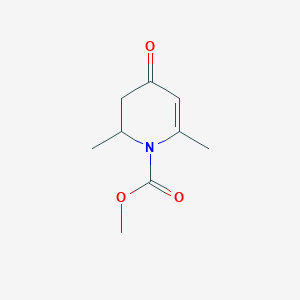
![3,3-dimethyl-2H-furo[2,3-c]pyridine](/img/structure/B69983.png)
![1-[(1S,2S)-2-Ethenyl-2-methylcyclobutyl]ethanone](/img/structure/B69989.png)
![4-[(4-Hydroxyphenyl)methyl]benzene-1,2,3-triol](/img/structure/B69991.png)
